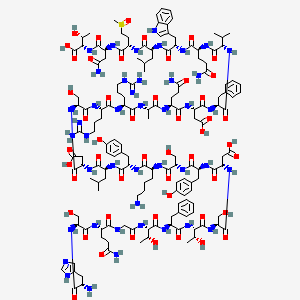
Calcium hydride (CaH2)
Übersicht
Beschreibung
Calcium hydride is a chemical compound with the formula CaH2. It is an alkaline earth hydride that appears as a grey powder, although it is white when pure. Calcium hydride reacts vigorously with water, releasing hydrogen gas, and is commonly used as a drying agent or desiccant .
Wissenschaftliche Forschungsanwendungen
Calcium hydride has a wide range of scientific research applications:
Hydrogen Production: Used as a source of hydrogen gas in laboratories and for inflating weather balloons.
Desiccant: Employed as a drying agent for basic solvents such as pyridine and amines.
Thermochemical Energy Storage: Utilized in thermochemical energy storage systems, particularly when combined with aluminium to lower operating temperatures.
Hydrogen Storage Systems: Applied in the fabrication of hydrogen storage systems for fuel cell applications.
Superconductors: Involved in the formation of high-temperature superconductors.
Wirkmechanismus
Safety and Hazards
Calcium hydride is considered hazardous. In contact with water, it releases flammable gases which may ignite spontaneously . It causes skin irritation and serious eye irritation . Ingestion and inhalation can cause lung damage and respiratory inflammation . Skin contact can cause blisters and dermatitis, and eye contact can lead to potential corneal damage and even blindness . Severe overexposure to calcium hydride can be fatal .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Calcium hydride plays a significant role in biochemical reactions due to its strong reducing properties. It interacts with various enzymes, proteins, and other biomolecules by donating hydrogen atoms. This interaction can lead to the reduction of metal oxides and the production of pure metals. For instance, calcium hydride is used to reduce titanium dioxide (TiO2) to titanium (Ti) in the presence of hydrogen . The compound’s ability to release hydrogen gas upon reaction with water also makes it useful in biochemical processes that require a hydrogen source .
Cellular Effects
Calcium hydride affects various types of cells and cellular processes. When introduced to cells, it can influence cell signaling pathways, gene expression, and cellular metabolism. The release of hydrogen gas from calcium hydride can lead to changes in the cellular redox state, affecting the activity of redox-sensitive enzymes and proteins. This can result in alterations in gene expression and metabolic fluxes within the cell .
Molecular Mechanism
At the molecular level, calcium hydride exerts its effects through the release of hydrogen gas and the reduction of metal oxides. The hydrogen atoms released from calcium hydride can interact with various biomolecules, leading to the reduction of metal ions and the formation of metal hydrides. This process can inhibit or activate specific enzymes, depending on the nature of the metal ion and the enzyme involved. Additionally, the changes in the cellular redox state caused by calcium hydride can lead to alterations in gene expression and protein activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of calcium hydride can change over time due to its stability and degradation. Calcium hydride is relatively stable when stored in dry conditions, but it can degrade when exposed to moisture, leading to the release of hydrogen gas and the formation of calcium hydroxide (Ca(OH)2). Long-term exposure to calcium hydride can result in changes in cellular function, including alterations in cell signaling pathways and metabolic processes .
Dosage Effects in Animal Models
The effects of calcium hydride vary with different dosages in animal models. At low doses, calcium hydride can act as a mild reducing agent, influencing cellular redox states and metabolic processes. At high doses, calcium hydride can be toxic, leading to adverse effects such as respiratory inflammation, lung damage, and even death. The threshold effects of calcium hydride depend on the specific animal model and the route of administration .
Metabolic Pathways
Calcium hydride is involved in various metabolic pathways, primarily through its role as a reducing agent. It interacts with enzymes and cofactors involved in redox reactions, influencing metabolic fluxes and metabolite levels. The release of hydrogen gas from calcium hydride can also affect the cellular redox state, leading to changes in the activity of redox-sensitive enzymes and proteins .
Transport and Distribution
Within cells and tissues, calcium hydride is transported and distributed through interactions with transporters and binding proteins. The compound’s ability to release hydrogen gas can influence its localization and accumulation within specific cellular compartments. Calcium hydride can also interact with metal ions and other biomolecules, affecting its transport and distribution within the cell .
Subcellular Localization
Calcium hydride is localized within specific subcellular compartments, where it exerts its effects on cellular activity and function. The compound’s ability to release hydrogen gas and reduce metal ions can influence its targeting to specific organelles, such as mitochondria and lysosomes. Post-translational modifications and targeting signals can also direct calcium hydride to specific subcellular locations, affecting its activity and function .
Vorbereitungsmethoden
Calcium hydride can be synthesized through the direct combination of calcium and hydrogen at temperatures ranging from 300 to 400 degrees Celsius . Another method involves heating calcium chloride with hydrogen and sodium metal, resulting in the formation of calcium hydride and sodium chloride . Additionally, calcium hydride can be produced by reducing calcium oxide with magnesium in the presence of hydrogen .
Analyse Chemischer Reaktionen
Calcium hydride undergoes several types of chemical reactions:
- Reacts with water to form calcium hydroxide and hydrogen gas:
Hydrolysis: CaH2+2H2O→Ca(OH)2+2H2
Acts as a reducing agent for metal oxides, such as titanium dioxide, to produce the corresponding metal:Reduction: TiO2+2CaH2→Ti+2CaO+2H2
Reaction with Alcohols: Reacts with alcohols to produce calcium alkoxides and hydrogen gas.
Vergleich Mit ähnlichen Verbindungen
Calcium hydride is similar to other alkaline earth hydrides and alkali metal hydrides, such as:
Sodium hydride (NaH): Like calcium hydride, sodium hydride is a saline hydride and is used as a strong base and reducing agent.
Potassium hydride (KH): Another saline hydride with similar reactivity to calcium hydride.
Magnesium hydride (MgH2): Used for hydrogen storage and has similar applications in energy storage systems.
Calcium hydride is unique due to its relatively mild reactivity compared to sodium and potassium hydrides, making it safer to handle in certain applications .
Eigenschaften
IUPAC Name |
calcium;hydride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ca.2H/q+2;2*-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUGAXJGDKREHIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[H-].[H-].[Ca+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CaH2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60894886 | |
| Record name | Calcium hydride (CaH2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60894886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
42.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7789-78-8 | |
| Record name | Calcium hydride (CaH2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Calcium hydride (CaH2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60894886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-(6-ethylsulfonylpyridin-3-yl)oxy-5-[(2S)-1-hydroxypropan-2-yl]oxy-N-(1-methylpyrazol-3-yl)benzamide](/img/structure/B3029692.png)

![Gal|A(1-3)[Neu5Ac|A(2-6)]GlcNAc-|A-pNP](/img/structure/B3029696.png)







